molecular formula C14H11FO4S B13554825 2-Acetyl-4-phenylphenylfluoranesulfonate

2-Acetyl-4-phenylphenylfluoranesulfonate

Cat. No.: B13554825
M. Wt: 294.30 g/mol
InChI Key: VEILYQZLOHEMPZ-UHFFFAOYSA-N
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Description

2-Acetyl-4-phenylphenylfluoranesulfonate is an organic compound that belongs to the class of fluoranesulfonates This compound is characterized by the presence of an acetyl group, a phenyl group, and a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-phenylphenylfluoranesulfonate typically involves the reaction of 2-acetyl-4-phenylphenol with fluoranesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-phenylphenylfluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4-phenylphenylfluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-phenylphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-phenylphenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C14H11FO4S

Molecular Weight

294.30 g/mol

IUPAC Name

2-acetyl-1-fluorosulfonyloxy-4-phenylbenzene

InChI

InChI=1S/C14H11FO4S/c1-10(16)13-9-12(11-5-3-2-4-6-11)7-8-14(13)19-20(15,17)18/h2-9H,1H3

InChI Key

VEILYQZLOHEMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)F

Origin of Product

United States

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